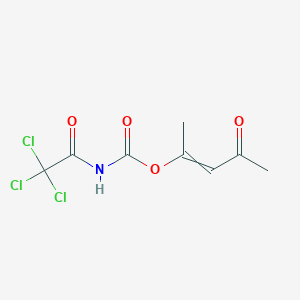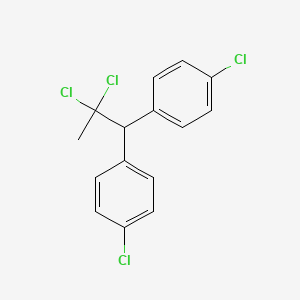
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene is an organic compound belonging to the class of diphenylmethanes It is characterized by the presence of multiple chlorine atoms attached to a benzene ring, making it a chlorinated aromatic hydrocarbon
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene typically involves the chlorination of precursor compounds under controlled conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane in the presence of a suitable catalyst. The reaction is carried out in an inert solvent such as dichloromethane at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace chlorine atoms, forming phenols or amines, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes and interactions.
Medicine: Research has been conducted on its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-4-(2,2-dichloro-1-(4-chlorophenyl)propyl)benzene include:
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Known for its use as an insecticide, this compound shares structural similarities but differs in its specific applications and reactivity.
1,4-Dichlorobenzene: Commonly used as a deodorant and pesticide, it has a simpler structure with fewer chlorine atoms and different chemical properties.
1-Chloro-2,2-dichloro-1-(4-chlorophenyl)ethane: Another chlorinated aromatic hydrocarbon with distinct uses and reactivity patterns.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and its resulting chemical behavior, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
62897-66-9 |
|---|---|
Molecular Formula |
C15H12Cl4 |
Molecular Weight |
334.1 g/mol |
IUPAC Name |
1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
InChI |
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3 |
InChI Key |
GUWJSPIEBMTWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


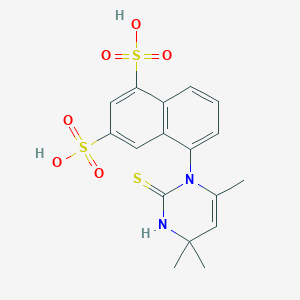
![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
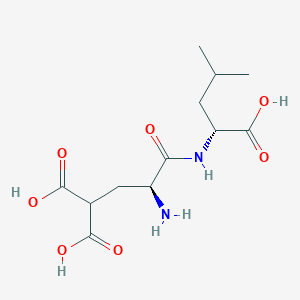
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
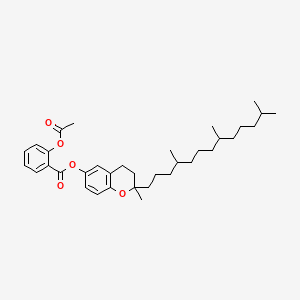
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

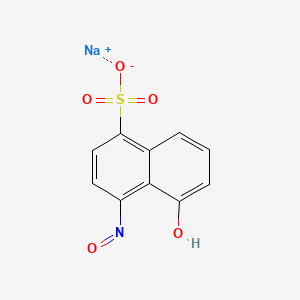
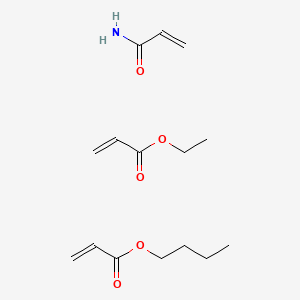

![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)
